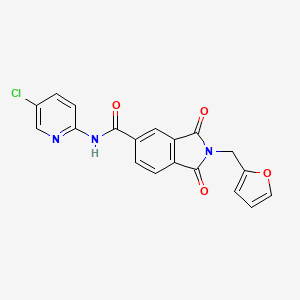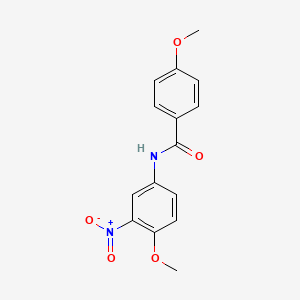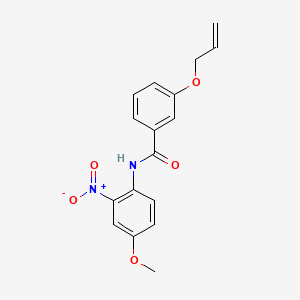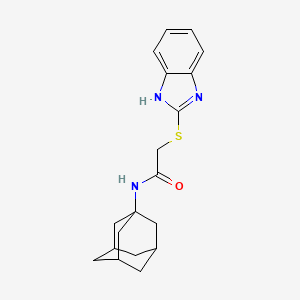![molecular formula C19H16N2O4 B4411480 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4411480.png)
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as P7C3, is a small molecule compound that has shown potential in promoting neuronal survival and neurogenesis. The synthesis of P7C3 has been extensively studied, and its mechanism of action and biochemical and physiological effects have also been investigated. In
Aplicaciones Científicas De Investigación
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential use in treating neurodegenerative diseases and promoting neurogenesis. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region involved in learning and memory. This compound has also been shown to protect against neuronal death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been investigated for its potential use in treating traumatic brain injury, stroke, and depression.
Mecanismo De Acción
The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide is not fully understood, but it is thought to promote neuronal survival by inhibiting the activity of pro-apoptotic proteins and promoting the activity of anti-apoptotic proteins. This compound has also been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the number of newborn neurons in the hippocampus, improve cognitive function in animal models of neurodegenerative diseases, and protect against neuronal death. This compound has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide is its ability to promote neuronal survival and neurogenesis, making it a potentially useful tool for studying the mechanisms underlying these processes. However, the effects of this compound can be difficult to interpret due to its complex mechanism of action and the potential for off-target effects. Additionally, the synthesis of this compound can be challenging, and its high cost may limit its use in some experiments.
Direcciones Futuras
Future research on N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide could focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, the potential use of this compound in treating a wider range of neurological disorders could be investigated. The development of more efficient and cost-effective synthesis methods for this compound could also increase its accessibility for research purposes. Finally, the potential for this compound to be used in combination with other drugs or therapies could be explored to maximize its therapeutic potential.
Propiedades
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(16-6-3-11-24-16)20-13-9-7-12(8-10-13)18-21-15-5-2-1-4-14(15)19(23)25-18/h1-2,4-5,7-10,16H,3,6,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOFZIRTILZMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)



![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![N-(2,6-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4411462.png)
![{3-[2-(benzyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4411489.png)
![4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411497.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)